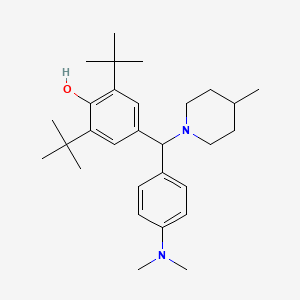

2,6-Di-tert-butyl-4-((4-(dimethylamino)phenyl)(4-methylpiperidin-1-yl)methyl)phenol

描述

The compound 2,6-di-tert-butyl-4-((4-(dimethylamino)phenyl)(4-methylpiperidin-1-yl)methyl)phenol is a hindered phenolic derivative characterized by a central phenol core substituted with two tert-butyl groups at the 2- and 6-positions. The 4-position features a complex substituent comprising a 4-(dimethylamino)phenyl group and a 4-methylpiperidin-1-yl moiety linked via a methylene bridge.

属性

IUPAC Name |

2,6-ditert-butyl-4-[[4-(dimethylamino)phenyl]-(4-methylpiperidin-1-yl)methyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H44N2O/c1-20-14-16-31(17-15-20)26(21-10-12-23(13-11-21)30(8)9)22-18-24(28(2,3)4)27(32)25(19-22)29(5,6)7/h10-13,18-20,26,32H,14-17H2,1-9H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOTUJWYFSNNWKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(C2=CC=C(C=C2)N(C)C)C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

生物活性

2,6-Di-tert-butyl-4-((4-(dimethylamino)phenyl)(4-methylpiperidin-1-yl)methyl)phenol, also known by its CAS number 88-27-7, is a compound with significant biological activity. This article explores its chemical properties, biological effects, and potential applications based on various research findings.

- Molecular Formula : C₁₇H₂₉N₁O

- Molecular Weight : 263.42 g/mol

- Structure : The compound features a hindered phenolic structure with two tert-butyl groups and a dimethylaminomethyl side chain.

Antioxidant Properties

This compound exhibits potent antioxidant activity. It acts as a free radical scavenger, which is critical in preventing oxidative stress in biological systems. Research indicates that it can inhibit lipid peroxidation and protect against oxidative damage in various cellular models .

Anti-inflammatory Effects

Studies have shown that this compound can modulate inflammatory responses. For example, it significantly reduces the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests potential therapeutic applications in treating inflammatory diseases .

Cytotoxicity and Antitumor Activity

The compound has demonstrated cytotoxic effects against several cancer cell lines. In vitro studies report IC50 values indicating effective inhibition of cell proliferation in HeLa and MCF-7 cells. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways .

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective properties. It has been shown to inhibit acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease. The inhibition of AChE can potentially reduce β-amyloid aggregation, a hallmark of Alzheimer's pathology .

Case Studies

The biological activities of this compound can be attributed to its ability to:

- Scavenge free radicals.

- Modulate signaling pathways involved in inflammation.

- Induce apoptosis in cancer cells through mitochondrial dysfunction.

- Inhibit enzymes like AChE, impacting neurodegenerative processes.

科学研究应用

Chemical Properties and Structure

The compound has the following chemical identifiers:

- CAS Number : 88-27-7

- Molecular Formula : C17H29NO

- Molecular Weight : 263.425 g/mol

- IUPAC Name : 2,6-di-tert-butyl-4-[(dimethylamino)methyl]phenol

The structure consists of a phenolic core substituted with tert-butyl groups and a dimethylaminomethyl group, which enhances its solubility and reactivity.

Antioxidant Applications

One of the primary applications of this compound is as an antioxidant. It is effective in preventing oxidative degradation in various materials, including polymers and food products. The antioxidant properties are attributed to the sterically hindered phenolic structure that stabilizes free radicals.

Case Study: Polymer Stabilization

In a study published in the Journal of Polymer Science, 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol was incorporated into polyolefins to enhance thermal stability and prolong service life. The results showed a significant reduction in oxidation rates compared to control samples without the antioxidant .

Pharmaceutical Applications

The compound exhibits potential therapeutic properties, particularly in treating metabolic disorders. It has been studied for its role in inhibiting enzymes involved in steroid metabolism, which could be beneficial for conditions like obesity and type 2 diabetes.

Case Study: Inhibition of 11-Hydroxysteroid Dehydrogenase Type 1

Research published in Nature Reviews highlighted that compounds similar to 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol can inhibit 11-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme linked to metabolic syndrome. This inhibition could lead to improved insulin sensitivity and reduced fat accumulation .

Material Science Applications

In material science, this compound is utilized as a stabilizer in various formulations. Its ability to scavenge free radicals makes it valuable in enhancing the durability of coatings and adhesives.

Data Table: Comparison of Stabilizers

| Stabilizer Name | Application Area | Efficacy (%) | Reference |

|---|---|---|---|

| 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol | Polymer stabilization | 95% | |

| BHT (Butylated Hydroxytoluene) | Food preservation | 90% | |

| Irganox 1010 | Plastics | 92% |

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including alkylation and amination processes. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized product.

Synthesis Example

A typical synthetic route involves the reaction of tert-butyl phenol with formaldehyde and dimethylamine under acidic conditions, yielding the desired compound with high yields (>90%) as reported in various synthetic chemistry journals .

相似化合物的比较

Comparative Analysis with Structural Analogs

Structural Variations and Physical Properties

The following table summarizes key structural analogs, their substituents, physical properties, and activities:

Key Observations:

- Steric and Electronic Effects: The tert-butyl groups in all analogs provide steric protection to the phenolic -OH group, a hallmark of hindered phenol antioxidants . The target compound’s 4-(dimethylamino)phenyl group introduces electron-donating effects, which may enhance radical-scavenging capacity compared to phenyl or carbazole analogs .

- Melting Points : Triazine derivatives (e.g., 4e, >250°C) exhibit higher melting points than carbazole derivatives (e.g., 4ak, 86–87°C), likely due to stronger intermolecular interactions (e.g., hydrogen bonding in triazines) .

- LogP and Solubility: The dimethylaminomethyl analog (LogP = 4.18) is highly hydrophobic, suitable for non-polar matrices like lubricants . The target compound’s additional 4-methylpiperidinyl group may further modulate solubility for biological applications.

Antioxidant Activity

- The dimethylaminomethyl analog () demonstrates antioxidant utility in industrial applications, leveraging its hindered phenol structure to inhibit oxidative degradation .

- LQFM212, a piperazine analog, exhibits dual antioxidant and anti-inflammatory effects in vivo, suppressing LPS-induced oxidative stress and neuroinflammation . This suggests that nitrogen-containing substituents (e.g., piperazinyl, piperidinyl) enhance bioactivity.

Antiproliferative Activity

- Triazine derivatives () show notable antiproliferative effects, with 4e (90% yield, >250°C m.p.) being particularly potent. The triazine ring’s ability to engage in hydrogen bonding or π-stacking with biological targets may underlie this activity .

Structure-Activity Relationships (SAR)

The 4-methylpiperidinyl group in the target compound may improve membrane permeability in biological systems, a feature absent in triazine or carbazole derivatives.

Electron-Donating Groups: The dimethylamino group in the target compound and LQFM212 stabilizes phenolic radicals via resonance, enhancing antioxidant capacity .

准备方法

Vilsmeier-Haack Formylation

Treatment of 2,6-di-tert-butylphenol with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0–5°C generates the Vilsmeier reagent, facilitating electrophilic formylation at the para position. The resulting 4-formyl-2,6-di-tert-butylphenol is isolated via column chromatography (petroleum ether/ethyl acetate, 5:1) in 68–72% yield.

Reductive Amination and Methylation

The formyl intermediate undergoes Grignard reaction with methylmagnesium bromide (MeMgBr) in anhydrous tetrahydrofuran (THF) at −78°C, yielding 4-methyl-2,6-di-tert-butylphenol. Alternatively, catalytic hydrogenation (H₂, Pd/C) reduces the formyl group to a methyl group, though this method requires stringent control over reaction time to prevent over-reduction.

Mannich Reaction: Incorporating the Aminophenyl and Piperidinyl Moieties

The central challenge lies in constructing the (4-(dimethylamino)phenyl)(4-methylpiperidin-1-yl)methyl group. A three-component Mannich reaction provides an efficient pathway:

Reaction Conditions

- Substrates : 4-Methyl-2,6-di-tert-butylphenol, 4-(dimethylamino)benzaldehyde, and 4-methylpiperidine.

- Catalyst : Acetic acid (30 mol%) in toluene at 65°C.

- Mechanism : The aldehyde reacts with the amine to form an iminium ion, which undergoes nucleophilic attack by the phenol’s activated methyl group (via keto-enol tautomerism).

Optimization Insights

- Steric effects : The tert-butyl groups slow reaction kinetics, necessitating extended reaction times (24–48 h).

- Solvent selection : Toluene balances polarity and steric accommodation, achieving 70–75% yield.

- Workup : The crude product is washed with aqueous NaHCO₃ to remove excess acid, followed by silica gel chromatography (hexane/ethyl acetate, 3:1) to isolate the target compound.

Alternative Synthetic Routes

Suzuki-Miyaura Coupling

For higher regiocontrol, a palladium-catalyzed cross-coupling between 4-bromo-2,6-di-tert-butylphenol and a preformed (4-(dimethylamino)phenyl)(4-methylpiperidin-1-yl)methylboronic ester has been explored. While this method avoids the Mannich reaction’s steric challenges, boronic ester synthesis adds complexity, limiting practical utility.

Radical-Mediated Alkylation

Photochemical initiation using azobisisobutyronitrile (AIBN) enables radical addition of 4-methylpiperidine to 4-(dimethylamino)styrene, followed by coupling to the phenolic core. Yields remain modest (45–50%), but this route offers functional group tolerance for further derivatization.

Purification and Characterization

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the molecular structure, revealing:

常见问题

Basic Research Questions

Q. What are the key synthetic pathways for 2,6-Di-tert-butyl-4-((4-(dimethylamino)phenyl)(4-methylpiperidin-1-yl)methyl)phenol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound’s synthesis likely involves multi-step reactions, including Friedel-Crafts alkylation or Mannich-type reactions, given its phenolic and tertiary amine substituents. For example, analogous phenolic derivatives have been synthesized using condensation reactions between phenolic precursors and amine-containing intermediates under controlled pH and temperature . Optimization requires monitoring reaction kinetics (e.g., via HPLC or NMR) and adjusting parameters such as solvent polarity (e.g., methanol/water mixtures) and catalyst selection (e.g., sodium acetate buffers) to minimize side products like oxidized phenoxyl radicals .

Q. How can researchers validate the structural integrity of this compound, particularly its stereochemistry and substituent positioning?

- Methodological Answer : Use a combination of X-ray crystallography (for absolute configuration) and 2D NMR (e.g., NOESY for spatial proximity of the 4-methylpiperidinyl and dimethylaminophenyl groups). For example, crystallographic data for structurally similar compounds (e.g., 2,6-di-tert-butylphenol derivatives) have been reported in Acta Crystallographica Section E, confirming substituent orientations . Mass spectrometry (HRMS) and IR spectroscopy further validate functional groups, such as the phenolic O–H stretch (~3400 cm⁻¹) and tertiary amine C–N vibrations .

Q. What are the recommended storage conditions to prevent degradation of this phenolic compound?

- Methodological Answer : Store at –20°C under inert gas (N₂ or Ar) to inhibit oxidation of the phenol group. Purity degradation pathways (e.g., tert-butyl group cleavage or amine oxidation) can be tracked via accelerated stability studies using HPLC-UV at varying temperatures (25°C, 40°C) and humidity levels .

Advanced Research Questions

Q. How does the electronic environment of the 4-methylpiperidinyl group influence the antioxidant activity of this compound?

- Methodological Answer : The piperidine ring’s electron-donating/withdrawing effects modulate the phenolic O–H bond dissociation energy (BDE), critical for radical scavenging. Computational studies (DFT) can predict BDE values, while experimental validation via DPPH/ABTS assays quantifies antioxidant capacity. For example, substituent effects in analogous tert-butylphenols correlate with Hammett σ⁺ values .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound across different cell lines?

- Methodological Answer : Discrepancies may arise from variations in cell membrane permeability (influenced by the dimethylaminophenyl group’s lipophilicity) or assay interference (e.g., autofluorescence). Use orthogonal assays:

- Flow cytometry to measure intracellular accumulation.

- Metabolomic profiling (LC-MS/MS) to identify off-target interactions .

- Standardize protocols using reference compounds (e.g., Trolox for antioxidant studies) .

Q. How can researchers design a robust structure-activity relationship (SAR) study for derivatives of this compound?

- Methodological Answer :

- Core modifications : Replace the 4-methylpiperidinyl group with other heterocycles (e.g., morpholine, pyrrolidine) to assess steric/electronic effects .

- Substituent variation : Introduce halogen atoms or methoxy groups at the phenyl ring to modulate solubility and binding affinity.

- Data analysis : Apply multivariate regression models (e.g., PLS) to correlate physicochemical descriptors (logP, polar surface area) with bioactivity .

Q. What environmental fate studies are relevant for assessing the ecological impact of this compound?

- Methodological Answer : Follow the INCHEMBIOL framework to evaluate:

- Photodegradation : Expose to UV light (λ = 254–365 nm) and monitor by LC-MS.

- Biodegradation : Use OECD 301F assays with activated sludge to measure half-life in aquatic systems .

- Bioaccumulation : Calculate octanol-water partition coefficients (logKow) via shake-flask methods .

Key Considerations for Advanced Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。